molecular formula C15H13ClO3 B6403177 4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid CAS No. 1261932-84-6

4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid

Cat. No.: B6403177
CAS No.: 1261932-84-6
M. Wt: 276.71 g/mol
InChI Key: STCUJTDVJDVNLB-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2-methylphenol and 3-methoxybenzoic acid.

    Esterification: The phenol is first esterified with 3-methoxybenzoic acid using a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Using automated reactors to carry out the esterification process efficiently.

    Continuous Flow Hydrolysis: Implementing continuous flow techniques for the hydrolysis step to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Chloro-2-methylphenyl)-3-carboxybenzoic acid.

    Reduction: Formation of 4-(2-Methylphenyl)-3-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-2-methylphenyl)-3-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(3-Chloro-2-methylphenyl)-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid: Similar structure but with a fluoro group instead of a methoxy group.

Uniqueness

4-(3-Chloro-2-methylphenyl)-3-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The combination of the chloro, methyl, and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-13(9)16)12-7-6-10(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCUJTDVJDVNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690273
Record name 3'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-84-6
Record name 3'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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